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molecular formula C13H14N2O3 B8285075 5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione

5-phenyl-5-[(prop-2-en-1-yloxy)methyl]imidazolidine-2,4-dione

Cat. No. B8285075
M. Wt: 246.26 g/mol
InChI Key: JAYSRIKCRHFZJU-UHFFFAOYSA-N
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Patent
US08383608B2

Procedure details

0.775 g of 1-phenyl-2-(2-propenyloxy)ethanone, 0.575 g of potassium cyanide and 1.6 g of ammonium carbonate are heated to 55° C. for 3 hours in 23 mL of a 50/50 ethanol/water mixture. The reaction mixture is diluted with water and extracted with ethyl acetate. The organic solution is washed with a saturated aqueous sodium chloride solution, then dried over sodium sulphate and evaporated to yield the desired compound.
Quantity
0.775 g
Type
reactant
Reaction Step One
Quantity
0.575 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
50/50
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=O)[CH2:8][O:9][CH2:10][CH:11]=[CH2:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C-]#N.[K+].[C:17](=[O:20])([O-])[O-].[NH4+:21].[NH4+:22].[CH2:23]([OH:25])C.O>CCCCCCC.C(OCC)(=O)C.O>[C:1]1([C:7]2([CH2:8][O:9][CH2:10][CH:11]=[CH2:12])[C:23](=[O:25])[NH:22][C:17](=[O:20])[NH:21]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4.5,6.7,8.9|

Inputs

Step One
Name
Quantity
0.775 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(COCC=C)=O
Name
Quantity
0.575 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
1.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O
Name
50/50
Quantity
23 mL
Type
solvent
Smiles
CCCCCCC.C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic solution is washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(NC(NC1=O)=O)COCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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